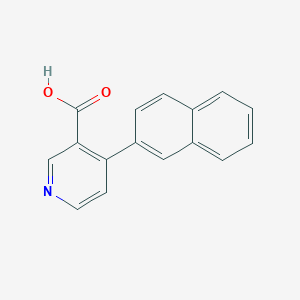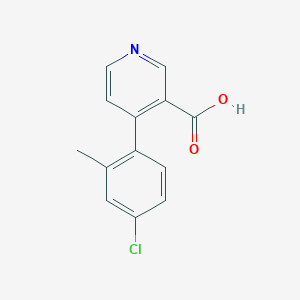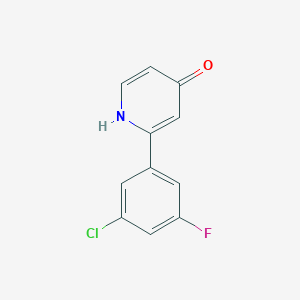
6-Amino-3-(3-chloro-4-fluorophenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(3-chloro-4-fluorophenyl)picolinic acid, or 6-AFC, is a synthetic organic compound with a wide range of applications in scientific research. 6-AFC is a fluorinated derivative of picolinic acid, which is a naturally occurring organic compound. The compound has been used in a variety of research applications, including as an inhibitor of enzymes, a fluorescent probe, and a substrate for the detection of certain proteins. 6-AFC has also been used to study the effects of certain drugs on the human body.
Scientific Research Applications
6-AFC has been widely used for scientific research purposes. It has been used as an inhibitor of enzymes, such as cytochrome P450, and as a fluorescent probe for the detection of certain proteins. 6-AFC has also been used to study the effects of certain drugs on the human body. In addition, 6-AFC has been used to study the effects of certain environmental pollutants on the human body.
Mechanism of Action
6-AFC acts as an inhibitor of enzymes, such as cytochrome P450, by binding to the active site of the enzyme and blocking its activity. 6-AFC also acts as a fluorescent probe, which binds to certain proteins and emits a fluorescent signal when exposed to light. This fluorescent signal can be used to detect the presence of certain proteins.
Biochemical and Physiological Effects
6-AFC has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. 6-AFC has also been shown to inhibit the activity of certain proteins, such as those involved in the metabolism of drugs and other compounds. In addition, 6-AFC has been shown to have an effect on the body’s immune system, as well as its metabolism and other physiological processes.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-AFC in laboratory experiments is its ability to inhibit the activity of certain enzymes and proteins. This allows researchers to study the effects of certain drugs and environmental pollutants on the human body. The main limitation of using 6-AFC in laboratory experiments is its instability in acidic conditions, which can lead to the formation of other compounds.
Future Directions
In the future, 6-AFC could be used to study the effects of certain drugs on the human body, as well as the effects of certain environmental pollutants. 6-AFC could also be used to develop new inhibitors of enzymes, such as cytochrome P450, and fluorescent probes for the detection of certain proteins. Additionally, 6-AFC could be used to study the effects of certain drugs on the body’s immune system, metabolism, and other physiological processes. Finally, 6-AFC could be used to develop new drugs and treatments for various diseases and conditions.
Synthesis Methods
6-AFC can be synthesized through several different methods. The most common method is the reaction of 3-chloro-4-fluorophenol and picolinic acid in an acidic medium. This reaction produces 6-AFC as the main product, along with other minor products. Other methods of synthesis include the reaction of 3-chloro-4-fluorophenol with malonic acid, and the reaction of 3-chloro-4-fluorophenol with 2-chloro-4-fluorobenzoic acid.
properties
IUPAC Name |
6-amino-3-(3-chloro-4-fluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2/c13-8-5-6(1-3-9(8)14)7-2-4-10(15)16-11(7)12(17)18/h1-5H,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGZXMWHYFNFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N=C(C=C2)N)C(=O)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid, 95%](/img/structure/B6414735.png)